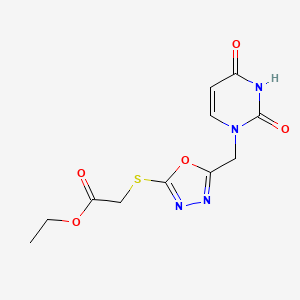

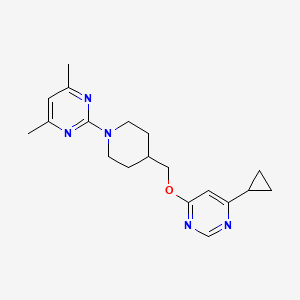

ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C11H12N4O5S and its molecular weight is 312.3. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral, antibacterial, and antitumor agent. Additionally, it acts as an α1a adrenergic antagonist and neuropeptide Y (NPY) antagonist . Further studies could explore its efficacy against specific diseases or conditions.

Antioxidant Properties

Given its sulfur-containing thioacetate group, this compound may exhibit antioxidant activity. Researchers have evaluated its radical scavenging effect on 2,2-diphenyl-1-picrylhydrazyl radicals . Understanding its antioxidant potential could have implications for health and disease prevention.

Catalysis and Green Chemistry

The compound’s derivatives have been synthesized using modified Biginelli-type reactions under solvent-free conditions. Specifically, heteropolyanion-based acidic ionic liquids (HPILs) serve as efficient catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives . These HPILs offer advantages such as high yields, high purity, and recyclability. Researchers continue to explore novel catalytic systems for sustainable chemical processes.

Coordination Chemistry

The compound’s sulfur atom allows for coordination with metal ions. Researchers may study its complexation behavior and explore its potential as a ligand in coordination chemistry. Applications could range from catalysis to materials science.

作用機序

Target of Action

It is known that 3,4-dihydropyrimidin-2- (1h)-ones (dhpms), a class of compounds to which this compound belongs, have been utilized in the synthesis of various bioactive compounds . These bioactive compounds have a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents, α 1A receptor antagonist, and calcium channel blocker .

Mode of Action

It is known that the formation of dhpms is catalyzed by certain lewis acids . The synergistic effects of solvent-free conditions and such catalysis can drastically accelerate the reaction by enhancing the imine route and activating the enamine route .

Biochemical Pathways

The formation of dhpms involves a one-pot, three-component biginelli reaction . This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea .

Result of Action

Dhpms and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic effects .

Action Environment

It is known that solvent-free conditions can dramatically promote the formation of dhpms .

特性

IUPAC Name |

ethyl 2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O5S/c1-2-19-9(17)6-21-11-14-13-8(20-11)5-15-4-3-7(16)12-10(15)18/h3-4H,2,5-6H2,1H3,(H,12,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQXHCCUGGUBQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)